An In-Depth Technical Guide to 4-(1,3,4-Thiadiazol-2-yl)aniline: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-(1,3,4-Thiadiazol-2-yl)aniline: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to engage in a variety of biological interactions.[1][2] As a bioisostere for other aromatic systems, its incorporation into small molecules has led to the discovery of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on a key derivative, 4-(1,3,4-Thiadiazol-2-yl)aniline, providing a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and an exploration of its relevance in the field of drug development.
Physicochemical Properties of 4-(1,3,4-Thiadiazol-2-yl)aniline
A thorough understanding of the physical and chemical characteristics of a compound is fundamental to its application in research and development. The key properties of 4-(1,3,4-Thiadiazol-2-yl)aniline are summarized below.
| Property | Value | Source |
| CAS Number | 875237-02-8 | [5] |
| Molecular Formula | C₈H₇N₃S | [5] |
| Molecular Weight | 177.23 g/mol | [5] |
| Appearance | Expected to be a solid | General Knowledge |
| Melting Point | Data for the closely related 2-Amino-5-phenyl-1,3,4-thiadiazole is 223-227 °C. The melting point for the title compound is expected to be in a similar range. | N/A |
| Boiling Point | Not available, likely to decompose at high temperatures. | [5] |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF, with limited solubility in water. | General Knowledge |
Storage and Stability: 4-(1,3,4-Thiadiazol-2-yl)aniline should be stored in a dark place under an inert atmosphere, at 2-8°C to ensure its stability.[5] The thiadiazole ring is generally stable under acidic and basic conditions, as well as in the presence of oxidizing and reducing agents.[6]
Synthesis of 4-(1,3,4-Thiadiazol-2-yl)aniline: A Validated Protocol
The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is a well-established process in organic chemistry. A common and effective method involves the acid-catalyzed cyclization of a carboxylic acid derivative with thiosemicarbazide.[7] The following protocol details a reliable method for the preparation of 4-(1,3,4-Thiadiazol-2-yl)aniline.
Reaction Scheme:
A general synthetic route to 4-(1,3,4-Thiadiazol-2-yl)aniline.
Materials and Reagents:
-
4-Aminobenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Distilled water
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents).
-
Solvent and Catalyst Addition: Add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise to the mixture at room temperature. An exothermic reaction may be observed.
-
Reflux: After the initial reaction subsides, heat the mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold distilled water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-(1,3,4-Thiadiazol-2-yl)aniline.
-
Drying: Dry the purified product under vacuum.
Causality Behind Experimental Choices:
-
Excess Thiosemicarbazide: A slight excess of thiosemicarbazide is used to ensure the complete consumption of the starting carboxylic acid.
-
Phosphorus Oxychloride as a Dehydrating Agent: POCl₃ is a powerful dehydrating agent that facilitates the cyclization reaction by removing water, which is a byproduct of the condensation.
-
Icy Work-up: Pouring the reaction mixture onto ice helps to quench the reaction and hydrolyze any remaining POCl₃ in a controlled manner.
-
Neutralization: Neutralization is crucial to precipitate the product, which is typically insoluble in neutral aqueous media.
Analytical Characterization
The identity and purity of the synthesized 4-(1,3,4-Thiadiazol-2-yl)aniline must be confirmed through rigorous analytical techniques. Below are the expected spectral data based on the analysis of closely related compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring and the amine protons. The protons on the aniline ring will likely appear as two doublets in the aromatic region (δ 7.0-8.0 ppm). The amine (-NH₂) protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the thiadiazole ring (typically in the range of δ 140-170 ppm) and the aniline ring (δ 110-150 ppm).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
The FT-IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine) |
| 3100-3000 | Aromatic C-H stretching |
| ~1620 | C=N stretching (thiadiazole ring) |
| ~1500 | C=C stretching (aromatic ring) |
| ~830 | C-S-C stretching (thiadiazole ring) |
3. Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 177.23 g/mol . Fragmentation patterns can provide further structural information. A plausible fragmentation pathway is outlined below.
A proposed mass fragmentation pathway for 4-(1,3,4-Thiadiazol-2-yl)aniline.
Applications in Drug Development
The 1,3,4-thiadiazole scaffold is a cornerstone in the design of novel therapeutic agents. Derivatives of this heterocyclic system have demonstrated a remarkable range of biological activities.
1. Anticancer Activity:
Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents.[3][4] These compounds have been shown to target various pathways involved in cancer progression, including receptor tyrosine kinases and cell cycle regulators. The aniline moiety in 4-(1,3,4-Thiadiazol-2-yl)aniline provides a versatile point for further chemical modification to optimize potency and selectivity against specific cancer cell lines. For instance, derivatives have shown activity against breast cancer cell lines like MCF-7.[2]
2. Antimicrobial Activity:
The 1,3,4-thiadiazole ring is a key pharmacophore in many antimicrobial agents.[8][9] The nitrogen and sulfur atoms of the ring can act as hydrogen bond acceptors and donors, facilitating interactions with bacterial enzymes and other cellular targets. The specific compound, 4-(1,3,4-Thiadiazol-2-yl)aniline, and its derivatives have the potential to be developed into new antibacterial and antifungal drugs.
3. Anti-inflammatory and Analgesic Activity:
Derivatives of 1,3,4-thiadiazole have also been investigated for their anti-inflammatory and analgesic properties.[1][2] These activities are often attributed to the inhibition of enzymes such as cyclooxygenase (COX).
Structure-Activity Relationship (SAR) Insights:
The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the thiadiazole and the appended aryl rings. The amino group of the aniline moiety in the title compound serves as a crucial point for derivatization to explore SAR and develop compounds with enhanced biological profiles.
Conclusion
4-(1,3,4-Thiadiazol-2-yl)aniline is a valuable building block in medicinal chemistry, offering a synthetically accessible scaffold with significant potential for the development of new therapeutic agents. Its robust chemical nature, coupled with the diverse biological activities associated with the 1,3,4-thiadiazole core, makes it a compound of high interest for researchers in drug discovery. This guide provides a foundational understanding of its properties and synthesis, encouraging further exploration of its pharmacological potential.
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